molecular formula C18H16N2O3 B10838493 (E)-5-(4-Hydroxybenzylidene)-1-phenethylhydantoin

(E)-5-(4-Hydroxybenzylidene)-1-phenethylhydantoin

Cat. No.: B10838493
M. Wt: 308.3 g/mol
InChI Key: SXBULDIKCMKRBS-FOWTUZBSSA-N
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Description

(E)-5-(4-Hydroxybenzylidene)-1-phenethylhydantoin is a compound belonging to the class of hydantoins, which are known for their diverse biological activities. This compound has been studied for its potential antiproliferative activity, particularly against certain cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-Hydroxybenzylidene)-1-phenethylhydantoin typically involves the condensation of 4-hydroxybenzaldehyde with 1-phenethylhydantoin under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(4-Hydroxybenzylidene)-1-phenethylhydantoin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-5-(4-Hydroxybenzylidene)-1-phenethylhydantoin involves the inhibition of EGFR autophosphorylation, which is crucial for cell proliferation and survival. This compound also induces DNA damage, leading to increased levels of p53, a protein that regulates the cell cycle and promotes apoptosis . The dual mechanism of action suggests that it can effectively target cancer cells by disrupting key signaling pathways and inducing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-5-(4-Hydroxybenzylidene)-1-phenethylhydantoin is unique due to the presence of both the hydroxyl group on the benzylidene ring and the phenethyl group on the hydantoin nucleus. These structural features contribute to its enhanced biological activity and potential therapeutic applications .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

(5E)-5-[(4-hydroxyphenyl)methylidene]-1-(2-phenylethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C18H16N2O3/c21-15-8-6-14(7-9-15)12-16-17(22)19-18(23)20(16)11-10-13-4-2-1-3-5-13/h1-9,12,21H,10-11H2,(H,19,22,23)/b16-12+

InChI Key

SXBULDIKCMKRBS-FOWTUZBSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCN2/C(=C/C3=CC=C(C=C3)O)/C(=O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC3=CC=C(C=C3)O)C(=O)NC2=O

Origin of Product

United States

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